molecular formula C17H16FN5O2 B2852015 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide CAS No. 1005303-33-2

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide

Cat. No.: B2852015
CAS No.: 1005303-33-2
M. Wt: 341.346
InChI Key: AVLRHSGGZHFWHG-UHFFFAOYSA-N
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Description

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a synthetic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position. A methylene bridge connects this tetrazole moiety to a 4-fluorobenzamide group. The ethoxy substituent (C₂H₅O–) enhances lipophilicity, while the fluorine atom on the benzamide may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRHSGGZHFWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable base.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the tetrazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several classes of heterocyclic compounds, particularly tetrazoles, triazoles, and benzamides. Below is a comparative analysis:

Table 1: Structural Comparison with Analogs
Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Tetrazole 4-ethoxyphenyl, 4-fluorobenzamide Ethoxy enhances lipophilicity; fluorine modulates electronic properties. N/A
Compounds [7–9] () 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl groups increase polarity; difluorophenyl improves metabolic stability.
9o () Tetrazole Thiophen-3-yl, benzodioxin Thiophene and benzodioxin enhance π-π stacking; lacks benzamide.
II-6h () Tetrazole Cyclohexyl, 2-methylphenyl Cyclohexyl substituent improves membrane penetration; methylphenyl adds steric bulk.
Etofenprox () Benzyl ether 4-ethoxyphenyl, methylpropoxy Ethoxy group shared; lacks heterocyclic core.

Substituent Effects on Physicochemical Properties

  • Ethoxy vs.
  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity (target compound) may reduce metabolic oxidation compared to heavier halogens (e.g., Cl/Br in ’s sulfonyl derivatives) .
  • Tetrazole vs. Triazole : Tetrazoles (target compound) exhibit higher acidity (pKa ~4.9) than triazoles (pKa ~8.2), affecting solubility and metal coordination .

Critical Analysis of Evidence Gaps

  • Biological Data: No direct evidence exists for the target compound’s activity. Comparisons rely on structural parallels to bioactive analogs (e.g., sulfentrazone in , a triazole herbicide) .
  • Tautomerism : confirms that triazole-thione tautomers ([7–9]) favor the thione form due to spectral data (νC=S at 1247–1255 cm⁻¹). The target compound’s tetrazole may exhibit similar tautomeric behavior, but this remains unverified .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. The compound features a tetrazole ring, which is known for its stability and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H15N5O2C_{15}H_{15}N_{5}O_{2} with a molecular weight of 313.31 g/mol. The compound's structure includes:

  • Tetrazole Ring : Enhances biological activity and stability.
  • Ethoxy Group : May influence solubility and bioavailability.
  • Fluorobenzamide Moiety : Potentially increases binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes through hydrogen bonding, modulating their activity.
  • Receptor Binding : The tetrazole ring may mimic other biologically active molecules, allowing it to bind to specific receptors and influence cellular signaling pathways.
  • Antimicrobial Activity : Similar tetrazole derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the potential of tetrazole derivatives in cancer therapy. For instance:

CompoundCell LineIC50 (μM)Reference
This compoundHCT116 (Colon Cancer)6.2
Similar DerivativeT47D (Breast Cancer)27.3

These findings suggest that this compound could be further investigated as a potential anticancer agent.

Antimicrobial Activity

The presence of the tetrazole ring in similar compounds has been linked to antimicrobial effects:

Compound TypeActivityReference
Tetrazole DerivativesAntibacterial and Antifungal
Specific DerivativeEffective against resistant strains

Case Studies

Case Study 1: Anticancer Activity

In a study involving various tetrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity against colon cancer cells (HCT116), with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of similar tetrazole compounds against Mycobacterium tuberculosis. The results demonstrated that these compounds exhibited varying degrees of effectiveness compared to standard treatments. This positions this compound as a candidate for further exploration in infectious disease management.

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